2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid

Catalog No.
S13996139
CAS No.
M.F
C23H23NO4
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicycl...

Product Name

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.2.1]octane-4-carboxylic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C23H23NO4/c25-22(26)20-12-24(15-10-9-14(20)11-15)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26)

InChI Key

RQOGDFRPWPNTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid is a complex organic compound notable for its unique bicyclic structure. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. The bicyclic framework imparts rigidity and contributes to its potential applications in various chemical and biological fields .

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF).

The products of these reactions vary based on the specific conditions used, with oxidation potentially yielding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Research indicates that 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid exhibits significant biological activity. Its mechanism of action involves interaction with specific molecular targets, where the Fmoc group can be cleaved under basic conditions to reveal active sites that may inhibit enzyme activity. This property makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors and studying protein-ligand interactions.

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Bicyclic Core: Achieved through a Diels-Alder reaction followed by functional group transformations.
  • Introduction of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

In industrial settings, optimization techniques are employed to enhance yield and reduce costs, including the use of continuous flow reactors and purification methods like crystallization and chromatography.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid has diverse applications:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Used to study enzyme mechanisms and protein-ligand interactions.
  • Medicine: Investigated for potential drug development applications, particularly as a scaffold for enzyme inhibitors.
  • Industry: Employed in producing specialty chemicals and materials.

Studies on the interactions of this compound suggest that its rigid bicyclic structure enhances binding affinity and specificity toward molecular targets. The cleavable Fmoc group allows for selective interactions with enzymes or receptors, making it valuable in therapeutic contexts where precise molecular interactions are crucial.

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]octane-1-carboxylic acid

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid lies in its specific bicyclic structure that provides enhanced rigidity compared to similar compounds. This structural characteristic contributes to superior binding properties and stability, making it particularly advantageous for applications requiring precise molecular interactions such as enzyme inhibition or receptor modulation.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

377.16270821 g/mol

Monoisotopic Mass

377.16270821 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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